2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid
Description
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid is a fluorinated organic compound featuring a thiophene ring substituted with two chlorine atoms at the 2- and 5-positions and a difluoroacetic acid moiety at the 3-position. Its molecular formula is C₆H₃Cl₂F₂O₂S, with a molecular weight of 265.06 g/mol (calculated from and ). The compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly due to the electron-withdrawing effects of chlorine and fluorine atoms, which enhance acidity and metabolic stability .
Properties
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-3-1-2(4(8)13-3)6(9,10)5(11)12/h1H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIQBRQTIUVFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(C(=O)O)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid typically involves the reaction of 2,5-dichlorothiophene with difluoroacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thiophene derivatives.
Scientific Research Applications
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the difluoroacetic acid moiety enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural analogs, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects of Substituents
- The thiophene-based compound exhibits stronger acidity compared to phenyl analogs due to the electron-deficient sulfur heterocycle and the electron-withdrawing Cl/F substituents. This aligns with studies on fluorinated acetic acids, where CF₂ groups lower pKa values significantly (e.g., difluoroacetic acid has a pKa of ~1.1 vs. ~2.7 for acetic acid) .
- The 3,5-bis(trifluoromethyl)phenyl analog (C₁₀H₅F₈O₂) shows higher lipophilicity (logP ~3.5), making it suitable for membrane-permeable drug candidates .
Biological Relevance
- Fluorine substitution enhances metabolic stability and binding affinity in medicinal compounds. For example, the thiophene derivative’s CF₂ group may resist oxidative degradation better than the hydroxyl group in 2-(2,5-dichlorophenyl)-2-hydroxyacetic acid .
Synthetic Utility The phenyl-based 2-fluoroacetic acid (C₈H₅Cl₂FO₂) is a precursor in asymmetric synthesis, but its monofluoro structure limits its acidity compared to the difluoro-thiophene variant .
Structural Stability
- Gas electron diffraction studies () confirm that difluoroacetic acid adopts a planar conformation due to fluorine’s electronegativity, a trait likely shared by the thiophene analog, enhancing its rigidity and reactivity.
Critical Analysis of Contradictions
- lists 2-(2,5-dichlorophenyl)-2,2-difluoroacetic acid (a phenyl derivative) as a synonym for the thiophene-based compound. This is chemically inconsistent, as phenyl (C₆H₅) and thiophene (C₄H₃S) rings differ in electronic properties and reactivity . Users must verify structures using CAS numbers (e.g., 1248366-67-7 for the phenyl variant vs. 1388027-19-7 for the thiophene analog from ).
Biological Activity
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H3Cl2F2O2S
- Molecular Weight : 212.60 g/mol
- CAS Number : 2460756-24-3
Biological Activity Overview
The compound exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer effects. The following sections delve into specific studies and findings related to these activities.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties against various bacterial strains. A study conducted by researchers at Sigma-Aldrich highlighted its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity. In vitro studies demonstrated effectiveness against Candida albicans, a common fungal pathogen.
Table 2: Antifungal Efficacy
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 32 µg/mL |
Anticancer Potential
Recent studies have begun to explore the anticancer potential of this compound. A notable study published in Bioorganic & Medicinal Chemistry Letters indicated that it inhibits the proliferation of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Case Study: MCF-7 Cell Line
In a controlled laboratory setting:
- Concentration : 10 µM of the compound was administered.
- Results : A significant reduction in cell viability was observed after 48 hours of treatment, with an IC50 value calculated at approximately 15 µM.
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
- Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to cellular damage in pathogens.
- Modulation of Signaling Pathways : In cancer cells, it appears to affect pathways related to cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
